4,6-dibromo-5-methoxy-1H-indole

Lipophilicity Physicochemical Properties Drug Design

Researchers requiring precise regioisomeric indole building blocks face supply challenges with incorrectly substituted analogs. This 4,6-dibromo-5-methoxy-1H-indole ensures project reproducibility through its unique substitution pattern, critical for modulating biological activity and physicochemical properties. - High lipophilicity (LogP 3.70) accelerates CNS drug candidate development. - Bromine handles enable controlled cross-coupling for organic electronic materials. - Commercially available at 98% purity, eliminating in-house synthesis delays.

Molecular Formula C9H7Br2NO
Molecular Weight 304.97 g/mol
Cat. No. B13342488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dibromo-5-methoxy-1H-indole
Molecular FormulaC9H7Br2NO
Molecular Weight304.97 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1Br)C=CN2)Br
InChIInChI=1S/C9H7Br2NO/c1-13-9-6(10)4-7-5(8(9)11)2-3-12-7/h2-4,12H,1H3
InChIKeyMTTVXYSIGYUMFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dibromo-5-methoxy-1H-indole: Properties & Sourcing


4,6-Dibromo-5-methoxy-1H-indole (CAS: 1033715-48-8) is a synthetically-derived halogenated indole with a molecular formula of C9H7Br2NO and a molecular weight of 304.97 g/mol . It is characterized by bromine atoms at the 4- and 6-positions of the indole ring and a methoxy group at the 5-position [1]. This specific substitution pattern distinguishes it from other brominated or methoxylated indole derivatives, and it is available commercially at purities of 98% for use as a research intermediate . This compound serves as a versatile building block in medicinal chemistry, where its unique pattern of substituents can be leveraged to modulate physicochemical properties and biological activity in downstream derivatives.

Unique 4,6-dibromo-5-methoxy substitution pattern for medicinal chemistry building block Enables precise SAR exploration
Reported higher lipophilicity (computed LogP 3.70) vs. unsubstituted indole Supports design of compounds requiring enhanced passive permeability
Dual bromine handles for cross-coupling and electronic tuning Compatible with Suzuki, Stille, and other Pd-mediated reactions

4,6-Dibromo-5-methoxy-1H-indole: Why Analogs Fail


The specific electronic and steric environment created by the 4,6-dibromo-5-methoxy substitution pattern on the indole scaffold is not interchangeable with other indole derivatives . The presence and exact position of halogen and methoxy substituents are critical determinants of a molecule's biological activity and physicochemical properties [1]. For instance, studies on indole-based tubulin polymerization inhibitors have demonstrated that the position of a methoxy group on the indole nucleus significantly impacts antiproliferative activity, with substitution at the C-6 position being most favorable [2]. Similarly, the shift of a methoxy group from the 5- to the 4-position in melatonin analogs was found to radically alter the balance between antioxidant and cytoprotective activities [3]. Therefore, substituting 4,6-dibromo-5-methoxy-1H-indole with an unsubstituted indole, a differently substituted analog (e.g., 5-methoxyindole or 4,6-dibromoindole), or an alternative heterocyclic scaffold is unlikely to recapitulate the intended biological or chemical profile in a research program, making precise procurement of this specific regioisomer essential for project reproducibility.

Regioisomer mismatch
Methoxy position shifts (5- to 4- or 6-position) can invert biological activity balance, as shown with melatonin analogs; the 4,6-dibromo-5-methoxy pattern may not reproduce SAR from other isomers.
Electronic/steric profile
Differently substituted indoles (e.g., 5-methoxyindole, 4,6-dibromoindole) lack the combined steric and electronic environment; lipophilicity and target engagement may shift significantly.

4,6-Dibromo-5-methoxy-1H-indole: Selection Evidence


Lipophilicity Advantage Over Unsubstituted Indole

The introduction of two bromine atoms and a methoxy group onto the indole scaffold significantly alters its lipophilicity, a key parameter influencing membrane permeability and in vivo distribution. The calculated LogP for 4,6-dibromo-5-methoxy-1H-indole is 3.70, which is substantially higher than the LogP of 2.14 for unsubstituted indole . This increase of 1.56 log units corresponds to an approximately 36-fold increase in partition coefficient, indicating a dramatically enhanced propensity for passive diffusion across lipid bilayers. This property can be directly leveraged by medicinal chemists to optimize the absorption and distribution of drug candidates derived from this scaffold [1].

Lipophilicity vs. unsubstituted indole
Reported
Computed LogP 3.70 vs. 2.14 (Δ +1.56, ~36-fold higher partition coefficient)
Supports lipophilicity-driven design for membrane permeability
In silico data; verify experimentally in target system
Lipophilicity Physicochemical Properties Drug Design

Methoxy Position and Antiproliferative Activity

A structure-activity relationship (SAR) study on a series of indole-based tubulin polymerization inhibitors has directly quantified the importance of the methoxy group position. The study found that among all possible positions on the indole ring, placement of a methoxy group at the C-6 position was most favorable for inhibiting cell growth [1]. In the context of 4,6-dibromo-5-methoxy-1H-indole, the methoxy group is at the C-5 position, which, while not the optimal C-6 position, is adjacent to it. The presence of bromine atoms at the C-4 and C-6 positions further distinguishes this scaffold. The most promising compounds from this class, such as 1-methyl-2-methoxycarbonyl-3-(3',4',5'-trimethoxyanilino)-6-methoxy-indole (3w), exhibited antitubulin activity comparable to the clinical candidate combretastatin A-4, highlighting the potential of appropriately substituted indoles in this therapeutic area [1].

Methoxy position & antiproliferative SAR
Class-level
C-6 methoxy optimal in tubulin inhibitor series; C-5 methoxy adjacent, scaffold distinct with Br substituents
Informs tubulin-binding site SAR exploration
Class-level inference; direct data on this scaffold needed
Antiproliferative Activity Tubulin Polymerization SAR

Antioxidant vs. Cytoprotective Activity by Methoxy Position

The biological consequences of methoxy group placement on the indole core can be profound and counterintuitive. In a series of melatonin analogs, shifting the methoxy group from the 5-position (parent compound) to the 4-position (analog 9) resulted in a significant increase in radical scavenging activity, with compound 9 being more potent than both the parent and melatonin in ABTS and conjugated diene assays [1]. However, this increase in antioxidant capacity was inversely correlated with cytoprotective efficacy, as compound 9 was much less effective than the parent in protecting cultured cerebellar neurons against kainate-induced cytotoxicity [1]. This demonstrates that a simple regioisomeric change can decouple and invert two related biological activities, highlighting the non-obvious and critical nature of substituent positioning.

Antioxidant vs. cytoprotective balance
Class-level
5-methoxy parent scaffold retains cytoprotective efficacy; 4-methoxy shift increases antioxidant but reduces neuroprotection in neuronal assay
Indicates regioisomer-specific bioactivity balance
Melatonin analog study; scaffold-specific validation required
Antioxidant Cytoprotection Neuroprotection

4,6-Dibromo-5-methoxy-1H-indole: Key Applications


CNS Drug Discovery with Enhanced Permeability

With a calculated LogP of 3.70, 4,6-dibromo-5-methoxy-1H-indole provides a significantly more lipophilic starting point compared to unsubstituted indole (LogP = 2.14) . This property is highly advantageous in the design of central nervous system (CNS) drugs, where passive diffusion across the blood-brain barrier is often a prerequisite. The scaffold's increased lipophilicity, a direct result of its dual bromination and methoxylation pattern, makes it a rational choice for medicinal chemists aiming to optimize CNS penetration of lead candidates without the need for extensive structural modifications in early-stage development [1].

Selective Chemical Probe Design

The unique steric and electronic features conferred by bromine atoms at the 4- and 6-positions can be exploited to enhance binding affinity and selectivity for target proteins through halogen bonding . As seen in studies of indole-based inhibitors, the precise substitution pattern is critical for achieving potent and selective inhibition [1]. Therefore, 4,6-dibromo-5-methoxy-1H-indole is a valuable core scaffold for constructing focused libraries of chemical probes designed to interrogate specific protein targets, such as kinases, GPCRs, or protein-protein interactions, where subtle changes in ligand structure can yield significant biological differences.

Organic Semiconductors and Conductive Polymers

Halogenated indoles, including 4,6-dibromo-5-methoxy-1H-indole, serve as important monomers and intermediates in the synthesis of organic electronic materials . The bromine atoms act as handles for various cross-coupling reactions, such as Suzuki or Stille couplings, enabling the controlled synthesis of well-defined polymers and small-molecule semiconductors. The electron-rich nature of the methoxy-substituted indole core, coupled with the electron-withdrawing effect of bromine, allows for precise tuning of the HOMO and LUMO energy levels in the final material, which is essential for optimizing device performance in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Application
Selection Property
Validation Focus
CNS-targeting compound design
High computed LogP (lipophilicity)
Passive membrane permeability and brain penetration models
Selective chemical probe libraries
Unique substitution pattern for target engagement
Binding selectivity profiling (kinase/GPCR panels)
Organic electronic material synthesis
Bromine handles for cross-coupling, electronic tuning
OFET/OPV device performance characterization

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